REACTION_CXSMILES
|
[C:1]([CH2:4][S:5][CH2:6][C@@H:7]([C:9]([OH:11])=[O:10])[NH2:8])(O)=[O:2].[OH-].[Na+]>O>[O:2]=[C:1]1[NH:8][CH:7]([C:9]([OH:11])=[O:10])[CH2:6][S:5][CH2:4]1 |f:1.2|
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)CSC[C@H](N)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
followed by addition of 20 ml
|
Type
|
CONCENTRATION
|
Details
|
The effluent is concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in glacial acetic acid
|
Type
|
ADDITION
|
Details
|
addition of ether
|
Type
|
FILTRATION
|
Details
|
the resultant crystals are recovered by filtration
|
Type
|
CUSTOM
|
Details
|
optical rotation [α]D25 + 1.1° (c=0.64, in water)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([CH2:4][S:5][CH2:6][C@@H:7]([C:9]([OH:11])=[O:10])[NH2:8])(O)=[O:2].[OH-].[Na+]>O>[O:2]=[C:1]1[NH:8][CH:7]([C:9]([OH:11])=[O:10])[CH2:6][S:5][CH2:4]1 |f:1.2|
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)CSC[C@H](N)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
followed by addition of 20 ml
|
Type
|
CONCENTRATION
|
Details
|
The effluent is concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in glacial acetic acid
|
Type
|
ADDITION
|
Details
|
addition of ether
|
Type
|
FILTRATION
|
Details
|
the resultant crystals are recovered by filtration
|
Type
|
CUSTOM
|
Details
|
optical rotation [α]D25 + 1.1° (c=0.64, in water)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |